molecular formula C12H19NO4 B3006347 Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2260931-46-0

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B3006347
CAS No.: 2260931-46-0
M. Wt: 241.287
InChI Key: ZYMCCMWBSCJAQN-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-5-oxa-2-azaspiro[35]nonane-2-carboxylate is a synthetic organic compound with the molecular formula C12H19NO4 It is a member of the spiro compound family, characterized by a unique spirocyclic structure that includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with specific reagents under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-butyl methyl ether (t-BuOMe). The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the body.

    Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.

    Biological Studies: Researchers use it to study the interactions of spirocyclic compounds with biological targets, which can provide insights into drug design and development.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate

Uniqueness

Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis. Its ability to undergo a variety of chemical reactions and its potential as a building block for complex molecules further highlight its uniqueness .

Properties

IUPAC Name

tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(14)5-4-6-16-12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCCMWBSCJAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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